molecular formula C36H30N4 B3870232 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) CAS No. 7267-75-6

3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)

Cat. No.: B3870232
CAS No.: 7267-75-6
M. Wt: 518.6 g/mol
InChI Key: HUDFQTTYMSMMGU-UHFFFAOYSA-N
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Description

3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a chemical compound known for its unique structure and properties It belongs to the class of pyrazoline derivatives, which are characterized by their dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One common method includes the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions, yielding the desired product in high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to its observed antibacterial, anticancer, and anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
  • 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) stands out due to its bis-pyrazoline structure, which imparts unique fluorescence properties and potential for diverse applications. Its ability to act as a fluorescent probe and its biological activities make it a compound of significant interest in both research and industrial contexts .

Properties

IUPAC Name

5-[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl]-2,3-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4/c1-5-13-29(14-6-1)35-25-33(37-39(35)31-17-9-3-10-18-31)27-21-23-28(24-22-27)34-26-36(30-15-7-2-8-16-30)40(38-34)32-19-11-4-12-20-32/h1-24,35-36H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFQTTYMSMMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314315
Record name 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-75-6
Record name NSC281979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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